molecular formula C8H11IN2O2 B10909823 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1354705-06-8

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B10909823
CAS No.: 1354705-06-8
M. Wt: 294.09 g/mol
InChI Key: QYLVULGPWMGYBE-UHFFFAOYSA-N
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Description

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with iodine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine substituent, resulting in different pyrazole derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Deiodinated pyrazole compounds.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, potentially including enzymes and receptors. The iodine substituent may play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(4-Fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Comparison: Compared to its bromine, chlorine, and fluorine analogs, 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the larger atomic size and higher reactivity of the iodine atom. This can result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

1354705-06-8

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C8H11IN2O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,1-3H3,(H,12,13)

InChI Key

QYLVULGPWMGYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C)I

Origin of Product

United States

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